

# Technical Support Center: DEHDMPA Extraction Optimization

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## Compound of Interest

Compound Name: *N,N-bis(2-ethylhexyl)-2,2-dimethylpropanamide*

CAS No.: 215394-03-9

Cat. No.: B3116272

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## Executive Technical Overview

DEHDMPA (N,N-di(2-ethylhexyl)-2,2-dimethylpropanamide) is a branched monoamide extractant designed for the selective separation of actinides, particularly Uranium(VI) from Plutonium(IV), within the GANEX (Group ActiNide EXtraction) and advanced PUREX cycles.

Unlike traditional TBP (tri-n-butyl phosphate) systems, DEHDMPA adheres to the CHON principle (Carbon, Hydrogen, Oxygen, Nitrogen), allowing for complete incineration without solid phosphate waste.[1] However, its performance is strictly governed by a thermodynamic-kinetic trade-off heavily influenced by temperature.

## The Core Mechanism

- Thermodynamics (Equilibrium): The extraction of U(VI) by DEHDMPA is exothermic ( ). Consequently, increasing temperature decreases the distribution ratio ( ).
- Kinetics (Transport): Branched monoamides exhibit high viscosity. Increasing temperature increases mass transfer rates and improves phase disengagement.

- Phase Stability: Low temperatures and high metal loading risk Third Phase Formation (splitting of the organic phase).

## Troubleshooting Guide (Q&A)

Direct solutions for issues encountered during experimental workflows.

### Issue 1: Low Extraction Yield of Uranium(VI)

User Question: "I increased my process temperature to 50°C to speed up phase separation, but my Uranium recovery dropped significantly. Why?"

Technical Diagnosis: You are fighting thermodynamics. The complexation reaction between DEHDMPA and Uranyl Nitrate is exothermic.

As temperature (

) rises, the equilibrium constant (

) decreases, shifting the equilibrium to the left (aqueous phase).

Corrective Action:

- Lower Extraction Temperature: Operate the extraction bank between 20°C – 25°C.
- Compensate with Residence Time: If viscosity at 20°C slows down kinetics, increase the mixing time in the centrifugal contactor or mixer-settler rather than increasing temperature.
- Check Acid Concentration: Ensure nitric acid concentration is optimized (typically 3–4 M HNO<sub>3</sub>), as extraction is also acid-dependent.

### Issue 2: Third Phase Formation (Organic Phase Splitting)

User Question: "At high Uranium loading, my organic phase splits into a light layer and a heavy, viscous bottom layer. How do I prevent this?"

Technical Diagnosis: This is Third Phase Formation.<sup>[2][3][4][5]</sup> It occurs when the solubility of the metal-solvate complex in the non-polar diluent (e.g., n-dodecane) is exceeded. This is aggravated by:

- Low temperatures (reduced solubility).
- High metal loading.<sup>[4]</sup>
- Low polarity of the diluent.

Corrective Action:

- Increase Temperature: Unlike extraction yield, phase stability improves with heat. Raising the temperature to 35°C – 40°C can often resolubilize the third phase.
- Limit Loading: Keep the organic Uranium concentration below the Limiting Organic Concentration (LOC).
- Add a Modifier: If temperature adjustment is insufficient, add a phase modifier (e.g., 5-10% TBP or a long-chain alcohol like 1-octanol), though this may compromise CHON compliance.

### Issue 3: Slow Phase Separation / Emulsions

User Question: "The phases take too long to disengage, and I see a cloudy interface."

Technical Diagnosis: DEHDMPA has a bulky "neopentyl" structure (2,2-dimethyl group) near the carbonyl, leading to higher intrinsic viscosity compared to straight-chain amides (like DHOA). At lower temperatures, this viscosity impedes droplet coalescence.

Corrective Action:

- Thermal Optimization: Operate at 30°C – 35°C. This is the "Goldilocks zone" where viscosity is reduced enough for good hydraulics, but is not severely penalized.

- Aqueous Continuity: Ensure you are operating in organic-continuous mode (if possible) during mixing to reduce entrainment, or verify the O/A ratio.

## Issue 4: Inefficient Back-Extraction (Stripping)

User Question: "I cannot strip the Uranium back into the aqueous phase effectively using dilute acid."

Technical Diagnosis: If you are stripping at room temperature, the

might still be too high (due to the exothermic nature of extraction favoring the organic phase at low T).

Corrective Action:

- Heat the Stripping Section: Perform back-extraction at 45°C – 60°C.
- Thermodynamic Logic: Since extraction is exothermic, the reverse reaction (stripping) is endothermic regarding the shift away from the complex. High temperature lowers  $K_{eq}$ , driving Uranium into the aqueous phase.

## Experimental Protocol: Temperature-Controlled Extraction

Use this self-validating workflow to determine the optimal operating point for your specific feed.

Objective: Determine the Temperature (

) that balances Yield (

) and Hydrodynamics (Separation Time).

### Materials:

- Extractant: 1.0 M DEHDMPA in n-dodecane.
- Feed: Simulated active feed (e.g., 10 g/L U(VI) in 3 M HNO<sub>3</sub>).

- Equipment: Thermostatted shaker bath, Centrifuge, ICP-MS/OES.

## Step-by-Step Methodology:

- Preparation:
  - Prepare 5 sets of 15 mL centrifuge tubes.
  - Add 5 mL organic phase and 5 mL aqueous feed to each (O/A = 1).
- Thermal Equilibration:
  - Incubate tubes at five distinct setpoints: 15°C, 25°C, 35°C, 45°C, 55°C.
  - Allow 20 minutes for thermal equilibrium before mixing.
- Extraction:
  - Vortex/Shake vigorously for 10 minutes (ensure temperature is maintained).
  - Critical Check: If the solution becomes cloudy/opaque instantly, emulsion is forming.
- Phase Separation Test (Kinetic Validation):
  - Stop mixing. Measure the time ( ) required for the interface to become sharp and clear.
  - Fail Criteria: If , the temperature is too low for hydrodynamic stability.
- Analysis (Thermodynamic Validation):
  - Sample both phases. Analyze U(VI) concentration via ICP.
  - Calculate Distribution Ratio:

- Optimization Plot:
  - Plot vs. Temperature (Left Y-axis).
  - Plot vs. Temperature (Right Y-axis).
  - Selection: Choose the lowest where (or your process limit).

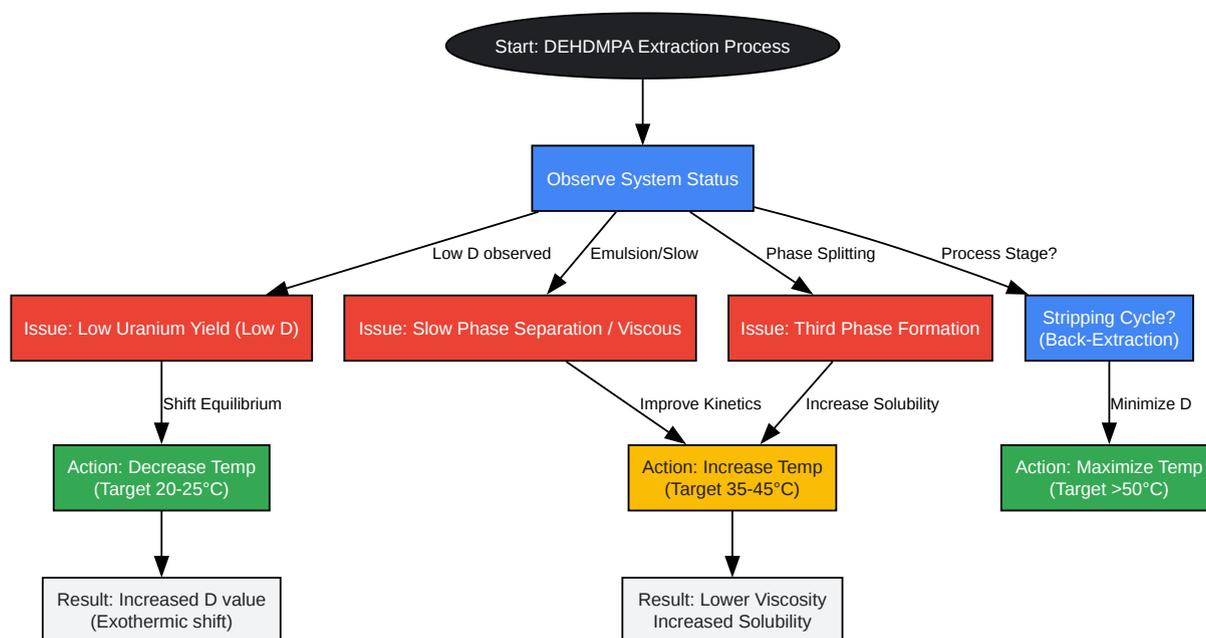
## Data Summary: Thermodynamic & Physical Trends

Trends based on branched monoamide behaviors (DEHiBA/DEHDMPA analogs).

Parameter	Low Temp (15°C - 20°C)	Optimal Zone (25°C - 35°C)	High Temp (45°C - 60°C)
Distribution Ratio ( )	High (Max Yield)	Moderate	Low (Poor Yield)
Selectivity ( )	High	Good	Reduced
Viscosity ( )	High (Slow Kinetics)	Manageable	Low (Fast Kinetics)
Phase Disengagement	Slow / Risk of Emulsion	Good	Excellent
Third Phase Risk	High Risk	Low Risk	Minimal Risk
Best Process Step	Extraction	Scrubbing	Stripping

## Visual Logic Map

The following diagram illustrates the decision logic for temperature adjustments based on observed phenomena.



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Caption: Decision logic for temperature modulation in DEHDMPA extraction cycles. Blue nodes indicate process states, Red nodes indicate errors, Green/Yellow nodes indicate corrective actions.

## References

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